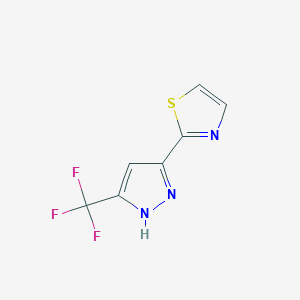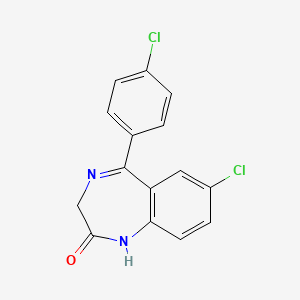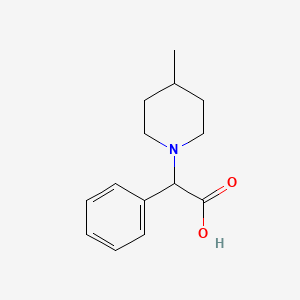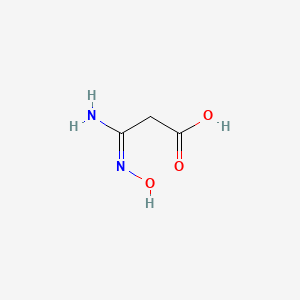
5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a thiazole ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiazolyl hydrazine with trifluoromethyl ketones under acidic or basic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. It can inhibit the growth of Gram-positive bacteria and prevent biofilm formation .
Medicine: In medicinal research, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer .
Mécanisme D'action
The mechanism of action of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can inhibit bacterial cell wall synthesis or disrupt essential enzymatic processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- 2-thiazolylformamidine derivatives
- α-Methyl-4-[4-(trifluoromethyl)-2-thiazolyl]benzeneacetic acid
Comparison: Compared to these similar compounds, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole stands out due to its unique combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications, such as antimicrobial activity and drug development .
Propriétés
Formule moléculaire |
C7H4F3N3S |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)5-3-4(12-13-5)6-11-1-2-14-6/h1-3H,(H,12,13) |
Clé InChI |
KMBMBDWGHUKGSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=NNC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)

![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

![3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)



![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)



